molecular formula C18H29NO B1243754 Corydendramine A

Corydendramine A

Cat. No. B1243754
M. Wt: 275.4 g/mol
InChI Key: WGNPLLQDSRTCDM-NTOOMZLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corydendramine A is a natural product found in Corydendrium parasiticum with data available.

Scientific Research Applications

Natural Product Defense Mechanism

Corydendramine A, along with Corydendramine B, are piperidinol metabolites isolated from the marine hydroid Corydendrium parasiticum. These compounds act as natural defense mechanisms, deterring feeding by potential predators. This discovery highlights their role in the ecological interactions of marine organisms (Lindquist et al., 2000).

Synthesis and Chemical Studies

A study conducted by McCrea-Hendrick and Nichols (2009) focused on the synthesis of a model compound of Corydendramine A, which shares the same core structure as the natural product. This research is significant for understanding the chemical properties and potential applications of Corydendramine A in scientific research (McCrea-Hendrick & Nichols, 2009).

Applications in Alzheimer's Disease Research

A study on Corydalis cava alkaloids, which are structurally similar to Corydendramine A, explored their potential in treating Alzheimer's disease. This research indicated that some alkaloids from Corydalis cava show activity against Alzheimer's disease targets, suggesting a possible area of application for Corydendramine A and related compounds (Chlebek et al., 2016).

Exploration in Traditional Chinese Medicine

The genus Corydalis, from which Corydendramine A is derived, has been traditionally used in Chinese medicine. The diverse biological properties of its isoquinoline alkaloids, including Corydendramine A, have implications in various therapeutic areas, potentially guiding future research into its applications (Iranshahy et al., 2014).

Dopamine Receptor Antagonist Properties

Research on alkaloids from Corydalis yanhusuo, a plant related to the source of Corydendramine A, revealed their antagonistic effects on dopamine receptors. This study provides a pharmacological basis for the traditional use of Corydalis yanhusuo and suggests a potential research avenue for Corydendramine A in the context of dopamine receptor activity (Wu et al., 2018).

properties

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

(2S,3R,6S)-6-[(1E,3E,5E,9E)-dodeca-1,3,5,9-tetraenyl]-2-methylpiperidin-3-ol

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h4-5,8-13,16-20H,3,6-7,14-15H2,1-2H3/b5-4+,9-8+,11-10+,13-12+/t16-,17+,18+/m0/s1

InChI Key

WGNPLLQDSRTCDM-NTOOMZLOSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O

Canonical SMILES

CCC=CCCC=CC=CC=CC1CCC(C(N1)C)O

synonyms

corydendramine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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